(R)-2-Allylpyrrolidine-2-carboxylic acid is classified as an amino acid derivative, specifically a pyrrolidine carboxylic acid. Its structure consists of a pyrrolidine ring with an allyl group and a carboxylic acid functional group. The compound can be derived from naturally occurring amino acids or synthesized through various organic reactions. It is particularly noted for its chirality, which plays a crucial role in its biological activity.
The synthesis of (R)-2-Allylpyrrolidine-2-carboxylic acid can be achieved through several methods, often involving asymmetric synthesis techniques to ensure the production of the desired enantiomer.
The molecular structure of (R)-2-Allylpyrrolidine-2-carboxylic acid can be described as follows:
The stereochemistry at the second carbon atom (the one bearing the carboxylic acid) is crucial for its biological activity, with the (R) configuration being essential for specific interactions in biological systems.
(R)-2-Allylpyrrolidine-2-carboxylic acid participates in various chemical reactions:
These reactions are often influenced by reaction conditions such as pH, temperature, and solvent polarity.
The mechanism of action for (R)-2-Allylpyrrolidine-2-carboxylic acid largely depends on its interaction with biological targets:
The physical and chemical properties of (R)-2-Allylpyrrolidine-2-carboxylic acid include:
Additionally, it exhibits typical behavior of carboxylic acids, such as forming salts with bases and undergoing protonation/deprotonation depending on pH.
(R)-2-Allylpyrrolidine-2-carboxylic acid has several scientific applications:
The systematic IUPAC name for this compound is (R)-2-Allylpyrrolidine-2-carboxylic acid, with the prefix "(R)" denoting the absolute configuration at the chiral α-carbon atom (C2) according to the Cahn-Ingold-Prelog (CIP) priority system [1]. The pyrrolidine ring classifies it as a secondary cyclic α-amino acid, where the nitrogen atom forms part of the cyclic structure. The stereodescriptor "R" is assigned based on CIP sequence rules:
In natural product contexts, non-IUPAC descriptors like "2-Allyl-L-proline" occasionally appear due to structural similarity to proline. However, "L" is discouraged under IUPAC guidelines as it conflicts with the unambiguous CIP system [1] [4].
The compound has the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.194 g/mol [2]. Key properties include:
Table 1: Physicochemical Properties of (R)-2-Allylpyrrolidine-2-carboxylic Acid
| Property | Value | Measurement Context |
|---|---|---|
| Molecular Formula | C₈H₁₃NO₂ | Empirical |
| Molecular Weight | 155.194 g/mol | - |
| Exact Mass | 155.095 g/mol | Mass spectrometry |
| Polar Surface Area | 49.33 Ų | Computational prediction |
| LogP | 1.10 | Octanol-water partition |
| pKa (carboxyl) | ~4.2 | Potentiometric titration |
| pKa (amine) | ~10.6 | Potentiometric titration |
Crystalline derivatives, such as its hydrochloride salt (CAS 177206-69-8, C₈H₁₄ClNO₂), exhibit enhanced stability and solubility for synthetic applications [3] [7].
The (S)-enantiomer (CAS not specified) shares identical physicochemical properties (melting point, solubility, LogP) but exhibits opposite optical rotation and distinct chiral interactions [3]. Key differences include:
Diastereomers arising from additional chiral centers (e.g., 4-hydroxy derivatives) show divergent properties:
Table 2: Comparative Properties of (R)- vs. (S)-2-Allylpyrrolidine-2-carboxylic Acid
| Property | (R)-Enantiomer | (S)-Enantiomer | Significance |
|---|---|---|---|
| Optical rotation | Dextrorotatory (+) | Levorotatory (−) | Identifier of configuration |
| Chiral HPLC elution | Later eluting | Earlier eluting | Separation feasibility [9] |
| Peptide conformation | Stabilizes β-turns | Alters helix stability | Biomolecular design [6] |
| Metabolic stability | Resistant to oxidase A | Susceptible | Pharmacokinetics [6] |
(R)-2-Allylpyrrolidine-2-carboxylic acid emerged as a synthetic target during the 1990s–2000s amid growing interest in constrained α,α-disubstituted amino acids for peptide engineering [6] [9]. Key developments include:
The molecule exemplifies broader trends in chiral amino acid research:
Table 3: Historical Timeline of Key Developments
| Period | Development | Impact |
|---|---|---|
| 1990s | Recognition of α,α-disubstituted AA utility | Motivated synthetic efforts [6] |
| 1999 | First commercial listing (MFCD06659381) | Accessibility for research [7] |
| 2000–2010 | Asymmetric phase-transfer catalysis advances | Enabled efficient synthesis [6] |
| 2015–present | Photoredox/electrochemical methods | Sustainable synthesis routes [6] |
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: